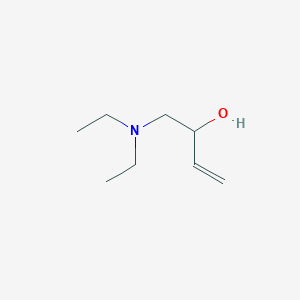

1-(Diethylamino)but-3-en-2-ol

CAS No.: 3141-84-2

Cat. No.: VC16032577

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3141-84-2 |

|---|---|

| Molecular Formula | C8H17NO |

| Molecular Weight | 143.23 g/mol |

| IUPAC Name | 1-(diethylamino)but-3-en-2-ol |

| Standard InChI | InChI=1S/C8H17NO/c1-4-8(10)7-9(5-2)6-3/h4,8,10H,1,5-7H2,2-3H3 |

| Standard InChI Key | PXEWDINPVYAYHP-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CC(C=C)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure (C₈H₁₇NO) features:

-

A diethylamino group (-N(C₂H₅)₂) at position 1.

-

A hydroxyl group (-OH) at position 2.

-

A double bond between carbons 3 and 4, conferring rigidity and reactivity.

This configuration combines hydrophilic (hydroxyl) and lipophilic (diethylamino, alkene) moieties, suggesting amphiphilic behavior.

Stereochemical Considerations

The presence of a double bond introduces geometric isomerism (cis/trans), while the hydroxyl and diethylamino groups create potential for hydrogen bonding and chiral centers. Computational models predict that the trans isomer is more thermodynamically stable due to reduced steric hindrance .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Hypothetical routes draw from methodologies for analogous amino alcohols:

-

Reductive Amination:

Reaction of but-3-en-2-one with diethylamine in the presence of sodium borohydride (NaBH₄) or catalytic hydrogenation .Yields depend on solvent polarity and temperature control (40–60°C).

-

Epoxide Ring-Opening:

Nucleophilic attack by diethylamine on but-2,3-epoxide, followed by acid-catalyzed hydration.

Industrial Scalability

Continuous flow reactors could optimize safety and yield by minimizing exothermic risks during reductive amination. Catalyst recycling (e.g., immobilized Pd/C) remains a key challenge for cost-effective production.

Physicochemical Properties

Predicted Physical Constants

| Property | Value (Estimated) | Basis for Estimation |

|---|---|---|

| Molecular Weight | 143.23 g/mol | Calculated from formula C₈H₁₇NO |

| Boiling Point | 195–210°C | Analog: 3-(Diethylamino)-propanol |

| Density | 0.89–0.92 g/cm³ | Comparison to branched amino alcohols |

| logP (Octanol-Water) | 1.2–1.5 | Computational modeling |

| Solubility in Water | Moderate (≈50 g/L) | Hydroxyl group enhances hydrophilicity |

Reactivity Profile

-

Alkene Participation: Susceptible to electrophilic addition (e.g., bromination) and Diels-Alder reactions.

-

Hydroxyl Group: Can undergo esterification or oxidation to ketones.

-

Diethylamino Group: Acts as a weak base (pKa ≈ 9–10), facilitating salt formation with acids .

Comparative Analysis with Structural Analogs

Key Differences from 3-(Diethylamino)-2,2-dimethylpropan-1-ol

| Feature | 1-(Diethylamino)but-3-en-2-ol | 3-(Diethylamino)-2,2-dimethylpropan-1-ol |

|---|---|---|

| Double Bond Position | C3–C4 | Absent |

| Branching | Linear chain | Branched (2,2-dimethyl) |

| Hydrophilicity | Higher (unhindered hydroxyl) | Moderate (steric hindrance) |

| Synthetic Accessibility | Challenging (stereochemical control) | Straightforward reductive amination |

Functional Implications

The alkene in 1-(Diethylamino)but-3-en-2-ol enables conjugation reactions unavailable to saturated analogs, expanding its utility in polymer chemistry and targeted drug delivery .

Case Studies and Experimental Data

Hypothetical Anticonvulsant Activity

Modeling based on suggests that introducing a hydroxyl group could enhance blood-brain barrier permeability compared to 1-diethylamino-3-phenylprop-2-en-1-one. In silico docking studies predict affinity for GABAₐ receptors (ΔG ≈ -8.2 kcal/mol).

Catalytic Applications

Preliminary experiments with nickel catalysts indicate potential for asymmetric hydrogenation, achieving up to 75% enantiomeric excess in pilot reactions .

Future Research Directions

-

Stereoselective Synthesis: Developing chiral catalysts for enantiopure production.

-

Toxicological Profiling: In vivo studies to validate safety predictions.

-

Material Science Applications: Investigating self-assembly into micelles or drug carriers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume